molecular formula C4H9NO B047819 N,N-Dimethylacetamide-d9 CAS No. 116057-81-9

N,N-Dimethylacetamide-d9

Cat. No. B047819
CAS RN: 116057-81-9
M. Wt: 96.18 g/mol
InChI Key: FXHOOIRPVKKKFG-GQALSZNTSA-N
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Description

Synthesis Analysis

The synthesis of DMAc-d9 involves a multi-step process starting from deuterated acetic acid and dimethylamine–carbon dioxide complex with acidic alumina as the catalyst in a solvent-free gas–solid reaction. This method highlights the synthesis's efficiency and the specificity of deuterated reagents in obtaining DMAc-d9 with high purity for use in research and industrial applications (Adelwoehrer et al., 2008).

Molecular Structure Analysis

The molecular structure of DMAc-d9, like its non-deuterated counterpart, features a carbonyl group attached to two methyl groups and the acetylene backbone. This structure is pivotal in its reactivity and interaction with other molecules. A quantum chemical analysis based on DFT approximations has provided insights into the geometrical parameters, binding energies, and vibrational bands of DMAc and its complexes, offering a deeper understanding of its molecular behavior in different chemical environments (Krestyaninov et al., 2020).

Chemical Reactions and Properties

DMAc-d9 serves as a versatile reagent in various chemical reactions, including as a solvent cum methylene source in the oxidative methylene-bridged dimerization of imidazo[1,2-a]pyridines. This regioselective linkage underscores DMAc-d9's utility in facilitating complex chemical syntheses with high efficiency and selectivity (Modi et al., 2016).

Physical Properties Analysis

The physical properties of DMAc-d9, such as its boiling point, melting point, and solubility, are crucial for its application in various industrial processes. These properties are influenced by its molecular structure and dictate its behavior as a solvent in both organic and inorganic reactions, facilitating a wide range of chemical processes.

Chemical Properties Analysis

The chemical properties of DMAc-d9, including its reactivity with different reagents, stability under various conditions, and role in catalysis, make it an invaluable tool in synthetic chemistry. Its ability to act as a ligand in metallic complexes and participate in N-acetylation of amines highlights its versatility and wide applicability in chemical synthesis (Bull et al., 1963), (Chikkulapalli et al., 2015).

Scientific Research Applications

  • Bone Regeneration : Siegenthaler et al. (2020) found that N,N-Dimethylacetamide enhances bone regeneration when combined with biodegradable PLGA membranes, suggesting potential therapeutic benefits in this domain (Siegenthaler, Ghayor, Ruangsawasdi, & Weber, 2020).

  • Photocatalytic CO2 Reduction : Kuramochi et al. (2014) reported that N,N-dimethylacetamide/water shows promise for photocatalytic CO2 reduction, with significant production of CO and formate at specific water content levels (Kuramochi, Kamiya, & Ishida, 2014).

  • Synthesis of Compounds : Le Bras & Muzart (2018) highlighted the versatility of N,N-dimethylacetamide as a reagent for synthesizing various compounds under different experimental conditions (Le Bras & Muzart, 2018).

  • Formation of Metallic Complexes : Bull et al. (1963) discovered that N,N-dimethylacetamide can form metallic complexes with 14 different metals, indicating coordination through oxygen and halide ions or water (Bull, Madan, & Willis, 1963).

  • Battery Performance : Tu et al. (2016) found that Dimethylacetamide improves the cyclic stability of high voltage lithium-rich cathodes at room and elevated temperatures by forming a thin uniform film on the cathode surface (Tu, Xing, Xia, Xu, Liao, & Li, 2016).

  • Quantification in Paediatric Plasma : Rosser et al. (2023) developed and validated a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and its metabolite N-monomethylacetamide in pediatric plasma (Rosser, McLachlan, Hempel, Chung, Shaw, Keogh, & Nath, 2023).

  • Biomarker Monitoring : Perbellini et al. (2003) noted that even at low environmental concentrations, dermal absorption of N,N-dimethylacetamide can be considerable, and urine concentrations of unmodified DMA and its metabolite N-methylacetamide are useful biomarkers for monitoring occupational exposure (Perbellini, Princivalle, Caivano, & Montagnani, 2003).

  • N-acetylation of Amines : Chikkulapalli et al. (2015) presented a convenient method for N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole, offering a cost-effective alternative to other acetylation methods (Chikkulapalli, Aavula, Mona, Karthikeyan, Kumar, Sulur, & Sumathi, 2015).

Safety and Hazards

DMA-d9 is considered hazardous. It is combustible and may cause serious eye irritation. It may also be harmful in contact with skin or if inhaled. It may damage fertility or the unborn child .

Future Directions

The treatment of wastewater contaminated with N,N-Dimethylacetamide (DMAC), the non-deuterated counterpart of DMA-d9, has been assessed using membrane bioreactor technology . This could indicate a future direction for the management of DMA-d9 in the environment .

Mechanism of Action

Target of Action

N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated analog of N,N-Dimethylacetamide (DMA), primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

DMA-d9 interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This inhibition prevents the activation of NF-κB, thereby suppressing the secretion of proinflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by DMA-d9 is the NF-κB pathway . By inhibiting the degradation of IκBα, DMA-d9 prevents the activation of NF-κB, which in turn suppresses the secretion of proinflammatory cytokines such as TNFα, IL-6, IL-10, and granulocyte macrophage colony-stimulating factor (GM-CSF) from LPS-stimulated RAW 264.7 cells . This results in an overall anti-inflammatory effect .

Pharmacokinetics

It’s known that deuterated drugs, like dma-d9, have gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .

Result of Action

The primary result of DMA-d9’s action is its anti-inflammatory effect . By inhibiting the NF-κB pathway, DMA-d9 suppresses the secretion of proinflammatory cytokines, thereby attenuating inflammation-induced responses . This has been demonstrated in various models, including LPS-induced RAW 264.7 cells, TNFα-challenged JEG-3 cells, and LPS-stimulated human placental explants .

properties

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628367
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16727-10-9, 116057-81-9
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylacetamid-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 116057-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there a need for deuterated solvents like N,N-Dimethylacetamide-d9 in cellulose research?

A1: Deuterated solvents like DMAc-d9 are important for studying cellulose using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium, being NMR inactive, provides a clean background signal, allowing researchers to better observe the signals from the cellulose molecules dissolved in the solvent []. This is crucial for understanding cellulose structure and its interactions with other molecules.

Q2: How does the synthesis method described in the paper contribute to the utility of this compound as a solvent for cellulose?

A2: The synthesis method uses a solvent-free gas-solid reaction with acidic alumina as the catalyst []. This approach likely minimizes impurities in the final product, which is essential for its use in spectroscopic analyses. Impurities could interfere with NMR measurements, making a highly pure DMAc-d9 crucial for accurate and reliable data interpretation.

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